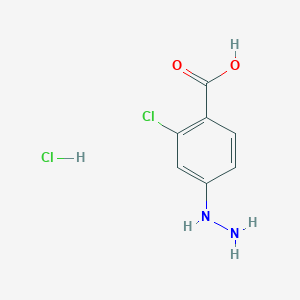

2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Descripción general

Descripción

2-Chloro-4-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8Cl2N2O2 and a molecular weight of 223.06 g/mol . It is commonly used in various fields of scientific research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride typically involves the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the reduction of the nitro group to a hydrazinyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization and purification to obtain the final product in solid form .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-hydrazinylbenzoic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, sodium nitrite for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azides, while substitution reactions may produce various substituted benzoic acid derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of hydrazinobenzoic acids exhibit significant antioxidant and anti-inflammatory effects. These properties make them potential candidates for treating conditions associated with oxidative stress and inflammation, such as cardiovascular diseases and neurodegenerative disorders .

Xanthine Oxidase Inhibition

A notable application of 2-chloro-4-hydrazinylbenzoic acid hydrochloride is its role as an inhibitor of xanthine oxidase (XO), an enzyme involved in the production of uric acid. This inhibition can be beneficial in treating gout and hyperuricemia, conditions characterized by elevated uric acid levels . The compound has been studied for its potential to promote uric acid excretion while minimizing adverse effects typically associated with existing treatments .

Case Studies and Research Findings

Several studies have highlighted the efficacy of hydrazinobenzoic acid derivatives in various biological assays:

- Study on Antioxidant Activity : A study published in ACS Omega explored the antioxidant properties of hydrazine derivatives, including those similar to 2-chloro-4-hydrazinylbenzoic acid. Results showed a significant reduction in oxidative stress markers in treated cells compared to controls .

- Clinical Trials for Gout Treatment : Preliminary clinical trials have indicated that compounds with xanthine oxidase inhibitory activity can effectively lower serum urate levels in patients with gout. The specific role of this compound is under investigation to determine its effectiveness compared to established therapies .

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure through covalent interactions . The pathways involved in its mechanism of action depend on the specific biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Hydrazinobenzoic acid hydrochloride

- 2-Chloro-4-nitrobenzoic acid

- 2-Chloro-4-aminobenzoic acid

Uniqueness

2-Chloro-4-hydrazinylbenzoic acid hydrochloride is unique due to the presence of both chloro and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Actividad Biológica

2-Chloro-4-hydrazinylbenzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key findings from various studies, including its synthesis, mechanisms of action, and therapeutic potential.

This compound can be synthesized through various methods involving hydrazine derivatives. The general synthesis involves the condensation of 4-hydrazinobenzoic acid with a suitable chlorinated aromatic compound. For instance, a common method includes the Fischer indole synthesis, which has been employed to derive related compounds with notable biological activities .

Antibacterial Activity

The antibacterial properties of this compound have been explored in several studies. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) ranging from 39 to 78 µg/mL against various bacterial strains, including Escherichia coli , Bacillus subtilis , and Staphylococcus aureus .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 39 - 78 |

| Bacillus subtilis | 39 - 78 |

| Staphylococcus aureus | 39 - 78 |

| Acinetobacter baylyi | 39 - 78 |

The compound's mechanism appears to involve the inhibition of bacterial DNA replication by targeting the sliding clamp protein in bacteria, which is crucial for DNA polymerization . This interaction suggests that it may serve as a lead compound for developing new antibiotics.

Anti-inflammatory Activity

In addition to its antibacterial properties, research indicates that derivatives of this compound possess anti-inflammatory activity. A study focused on synthesizing new chemical entities derived from hydrazine compounds demonstrated significant anti-inflammatory effects without gastrointestinal toxicity .

Table 2: Anti-inflammatory Activity of Hydrazine Derivatives

| Compound | Activity Level |

|---|---|

| N-Benzyl-N-phenyl derivative | Moderate (MIC: 6.25) |

| N,N-Diphenyl derivative | High (MIC: 3.125) |

| Meta-chloro derivative | Low |

| Para-chloro derivative | Very High (MIC: 3.125) |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- In Vivo Studies : Animal models have shown that derivatives exhibit reduced inflammation markers in conditions mimicking arthritis and other inflammatory diseases.

- Combination Therapies : Research indicates that combining this compound with traditional antibiotics may enhance efficacy and reduce resistance development in bacterial strains.

Research Findings

Recent investigations have utilized advanced techniques such as X-ray crystallography to elucidate the binding interactions between this compound and bacterial proteins. These studies have confirmed its ability to disrupt critical molecular interactions necessary for bacterial growth and survival .

Propiedades

IUPAC Name |

2-chloro-4-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2.ClH/c8-6-3-4(10-9)1-2-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMAWIRZIUSYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41112-74-7 | |

| Record name | 2-chloro-4-hydrazinylbenzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.